Ethyl 5-phenylnicotinate
Overview
Description
Ethyl 5-phenylnicotinate is an organic compound with the molecular formula C14H13NO2. It is an ester derivative of nicotinic acid, where the ethyl group is attached to the carboxyl group and a phenyl group is attached to the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-phenylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the multicomponent condensation reaction, where ethyl β-(morpholin-4-yl)crotonate reacts with cyanothioacetamides in ethanol at room temperature. This reaction forms the intermediate adduct, which undergoes intramolecular cyclization to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenylnicotinate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Amines or other nucleophiles are used in the presence of a base such as triethylamine (TEA) to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: 5-phenylnicotinic acid and ethanol.
Reduction: 5-phenylnicotinyl alcohol.
Substitution: Amides or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-phenylnicotinate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl 5-phenylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 5-phenylnicotinic acid, which then interacts with its target. The phenyl group enhances the compound’s binding affinity and selectivity towards certain receptors, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 5-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the phenyl group, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
5-Phenylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
This compound is unique due to the presence of both the ethyl ester and phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRMLODMPLLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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